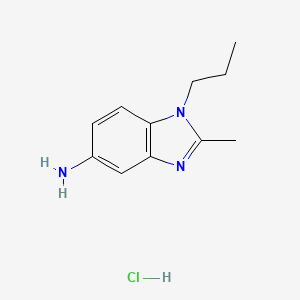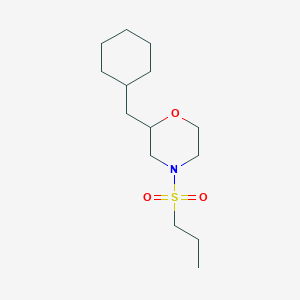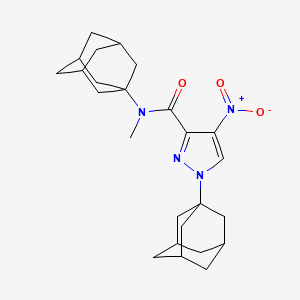![molecular formula C25H25N3O B5969952 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as FPEI and is synthesized using a specific method.
作用機序
The mechanism of action of FPEI is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FPEI has also been found to interact with specific receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPEI has been found to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and has been found to have antibacterial and antifungal properties. FPEI has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of FPEI is its potential use in the treatment of a range of diseases. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. However, the synthesis of FPEI is complex, and the yield of the final product can be low. This can make it difficult to obtain sufficient quantities of the compound for in vivo studies.
将来の方向性
There are several future directions for research on FPEI. One area of research could be the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced, making it easier to conduct in vivo studies. Another area of research could be the identification of the specific receptors in the brain that FPEI interacts with. This could lead to the development of more targeted treatments for neurological disorders. Additionally, further studies could be conducted to explore the potential applications of FPEI in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a complex chemical compound that has potential applications in the field of medicinal chemistry. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of FPEI and to explore its potential applications in the treatment of other diseases.
合成法
The synthesis of FPEI involves a multistep reaction process. The starting material for this synthesis is 2-hydroxyacetophenone, which is reacted with 4-(9H-fluoren-9-yl)-1-piperazinecarboxylic acid to form an intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis method is complex and requires careful attention to detail to obtain a high yield of the final product.
科学的研究の応用
FPEI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. FPEI has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have been promising.
特性
IUPAC Name |
2-[(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-18(19-8-6-7-13-24(19)29)26-28-16-14-27(15-17-28)25-22-11-4-2-9-20(22)21-10-3-5-12-23(21)25/h2-13,25,29H,14-17H2,1H3/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMNXROLRKWEP-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)

![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)


![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)